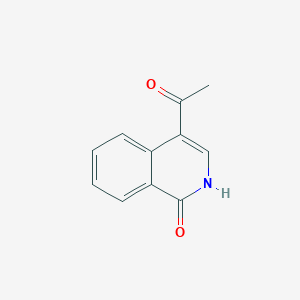

4-Acetylisoquinolin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87275-00-1 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

4-acetyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C11H9NO2/c1-7(13)10-6-12-11(14)9-5-3-2-4-8(9)10/h2-6H,1H3,(H,12,14) |

InChI Key |

ALQFTBSPRXKAAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC(=O)C2=CC=CC=C21 |

Origin of Product |

United States |

Synthesis and Chemical Properties of 4 Acetylisoquinolin 1 2h One

The synthesis of 4-Acetylisoquinolin-1(2H)-one has been approached through various chemical strategies. One common method involves the cyclization of appropriately substituted precursors. For instance, rhodium(III)-catalyzed C-H activation and annulation reactions have been employed to construct the isoquinolone core. amazonaws.comwhiterose.ac.uk Another approach involves the modification of the isoquinoline (B145761) ring itself. For example, the dehydrooxidation of a suitable precursor can yield the 3-acetylisoquinolin-1(2H)-one. chem960.com The starting materials for these syntheses can often be derived from commercially available chemicals. lookchem.com

The chemical properties of this compound are dictated by its molecular structure, which includes a bicyclic aromatic system, a lactam (a cyclic amide), and a ketone functional group. These features allow for a variety of chemical transformations. The acetyl group can participate in reactions typical of ketones, while the N-H group of the lactam can undergo substitution. The aromatic rings are susceptible to electrophilic substitution reactions.

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 4-acetyl-2H-isoquinolin-1-one |

| SMILES | CC(=O)C1=CNC(=O)C2=CC=CC=C21 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 46.2 Ų |

| CAS Number | 87275-00-1 |

Table generated from data available in PubChem. nih.govnih.gov

Spectroscopic and Crystallographic Analysis of 4 Acetylisoquinolin 1 2h One

The structural elucidation of 4-Acetylisoquinolin-1(2H)-one relies heavily on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of the atoms within the molecule.

¹H NMR: The proton NMR spectrum of a related compound, 6-Acetylisoquinolin-1(2H)-one, showed a characteristic singlet for the NH proton at approximately 11.79 ppm. whiterose.ac.uk Similar characteristic signals would be expected for the protons of the acetyl group and the aromatic rings of this compound.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. For a similar isoquinoline (B145761) derivative, signals for the carbonyl carbons and the aromatic carbons were observed in the expected regions. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching vibrations of the ketone and the lactam, as well as bands corresponding to the N-H bond and the aromatic C-H bonds.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of 187.19 g/mol . nih.govchemscene.com

X-ray Crystallography , when applicable, can provide a definitive three-dimensional structure of the molecule in the solid state, revealing precise bond lengths and angles.

Biological and Pharmacological Investigations of Isoquinolinone Derivatives

Traditional and Established Cyclization and Annulation Approaches

Classical methods for isoquinoline synthesis have long been the foundation for accessing these core structures. These reactions, often named after their discoverers, typically involve intramolecular cyclization of substituted aromatic precursors.

Bischler-Napieralski and Pictet-Spengler Derived Synthetic Routes to Isoquinoline Precursors

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.org This reaction involves the cyclization of the amide using a dehydrating agent, such as phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3), under refluxing acidic conditions. wikipedia.org The resulting dihydroisoquinoline can then be dehydrogenated, often using palladium, to yield the aromatic isoquinoline core. wikidoc.org This method is particularly effective for arenes that are electron-rich. organic-chemistry.org A variety of reagents can be used to facilitate this reaction, including tin(IV) chloride (SnCl4), boron trifluoride etherate (BF3 etherate), and trifluoromethanesulfonic anhydride (B1165640) (Tf2O). wikipedia.org Microwave-assisted Bischler-Napieralski reactions have also been developed to produce libraries of substituted isoquinolines. organic-chemistry.orgorganic-chemistry.org

The Pictet-Spengler reaction provides another route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org This reaction is typically catalyzed by an acid in a protic solvent and often requires heat. wikipedia.org However, it can also proceed in aprotic media, sometimes without an acid catalyst, leading to higher yields. wikipedia.org The driving force for the reaction is the formation of an electrophilic iminium ion, which then undergoes cyclization. wikipedia.org Like the Bischler-Napieralski reaction, the Pictet-Spengler reaction is favored for electron-rich aromatic rings. wikipedia.org For less nucleophilic aromatic systems, harsher conditions such as higher temperatures and strong acids are necessary. wikipedia.org Modifications, such as the N-acyliminium ion Pictet-Spengler reaction, utilize acylation to create a highly electrophilic intermediate that can cyclize under milder conditions. wikipedia.org

Pomeranz-Fritsch and Bobbitt Reaction Modifications for Isoquinoline Core Formation

First reported in 1893, the Pomeranz-Fritsch reaction involves the acid-mediated cyclization of benzalaminoacetals to form isoquinolines. acs.orgthermofisher.com This method has undergone several modifications to improve yields and expand its scope. acs.org The Schlittler-Müller modification, for instance, uses a substituted benzylamine (B48309) condensed with glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. thermofisher.comchem-station.com

A significant advancement is the Bobbitt modification, which leads to the synthesis of 1,2,3,4-tetrahydroisoquinolines. thermofisher.commdpi.com This is achieved by hydrogenating the intermediate iminoacetal to an aminoacetal before the acid-catalyzed cyclization. thermofisher.combeilstein-journals.org This approach allows for the preparation of isoquinolines substituted at the 1- and 4-positions, as well as on the nitrogen atom. acs.orgmdpi.com The Bobbitt modification is often referred to as the Pomeranz-Fritsch-Bobbitt (PFB) reaction and has been particularly useful for the synthesis of simply substituted tetrahydroisoquinolines, even with non-activated or moderately activated aromatic systems. beilstein-journals.orgresearchgate.net

Contemporary Transition Metal-Catalyzed Synthetic Strategies

Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to construct complex molecules with high efficiency and selectivity. These methods offer powerful alternatives to traditional approaches for synthesizing isoquinolinones.

Rhodium(III)-Catalyzed C-H Activation and Annulation Reactions for Isoquinolone Formation

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolones. mdpi.com These reactions often proceed under mild conditions with high functional group tolerance and regioselectivity. mdpi.com A common strategy involves the annulation of benzamides with various coupling partners. For example, the [4+2] cycloaddition of N-(pivaloyloxy)benzamides with ethylene (B1197577) or propyne (B1212725) gas, enabled by Rh(III)-catalyzed C-H activation, provides a direct route to 3,4-dihydroisoquinolones and 3-methylisoquinolones in good yields. organic-chemistry.org

Vinyl acetate (B1210297) can serve as a convenient and safe substitute for acetylene (B1199291) in the Rh(III)-catalyzed C-H activation/annulation of benzamides, leading to the formation of 3,4-unsubstituted isoquinolones. whiterose.ac.ukorganic-chemistry.org The reaction is highly efficient and tolerates a wide range of substituents on the aromatic ring. whiterose.ac.uk Other coupling partners, such as 1-alkynylphosphine sulfides, have also been successfully employed in Rh(III)-catalyzed C-H activation and annulation reactions to produce bulky phosphine (B1218219) ligands containing an isoquinolin-1(2H)-one motif. nih.gov Furthermore, the use of diazo compounds as carbene precursors in Rh(III)-catalyzed reactions with benzamides provides an efficient pathway to isoquinolinones. mdpi.comrsc.org

Table 1: Examples of Rhodium(III)-Catalyzed Isoquinolone Synthesis

| Starting Materials | Coupling Partner | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| N-(pivaloyloxy)benzamides | Ethylene/Propyne | Rh(III) | 3,4-dihydroisoquinolones/3-methylisoquinolones | Simple, robust, good yields | organic-chemistry.org |

| Benzamides | Vinyl Acetate | Rh(III) | 3,4-unsubstituted isoquinolones | Acetylene equivalent, efficient | whiterose.ac.ukorganic-chemistry.org |

| N-(pivaloyloxy)benzamides | 1-Alkynylphosphine Sulfides | [Cp*RhCl2]2/CsOAc | Bulky heteroarylphosphines | Mild conditions, high regioselectivity | nih.gov |

| Benzamides | Diazo Compounds | Rh(III) | Isoquinolinones | Efficient carbene precursor | mdpi.comrsc.org |

Palladium-Mediated Cross-Coupling Methodologies in Isoquinolinone Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the construction of isoquinolinone scaffolds. A notable approach is the palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters, which yields 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com This method provides a complementary strategy to those using rhodium catalysts. mdpi.com

Another strategy involves a palladium-catalyzed cascade reaction of N-sulfonyl amides with allylbenzenes. organic-chemistry.org This sequence, which includes C(sp²)-H allylation, aminopalladation, β-H elimination, and isomerization, constructs isoquinolinones in good yields using air as the terminal oxidant. organic-chemistry.org The sulfonyl group plays a crucial role in achieving high regioselectivity. organic-chemistry.org Furthermore, palladium-catalyzed cascade decarboxylative cyclization of alkyne-tethered aryl iodides with o-bromobenzoic acids offers a direct route to fused isoquinolinone derivatives through the simultaneous formation of three C-C bonds. rsc.org Enantioselective synthesis of chiral isoquinolinones has also been achieved through a palladium-catalyzed C-H carbonylation by desymmetrization, using L-pyroglutamic acid as a chiral ligand. nih.gov

Other Metal-Catalyzed Cyclization and Coupling Processes

Besides rhodium and palladium, other transition metals have proven effective in catalyzing the synthesis of isoquinolinones. These metals, including copper, iridium, and ruthenium, offer alternative and sometimes more sustainable routes to these valuable heterocycles. bohrium.com

Copper-Catalyzed Syntheses: Copper catalysis has been employed in the synthesis of C-4 sulfonated isoquinolin-1(2H)-one derivatives through the reaction of substituted 2-bromobenzamides with sulfonylacetonitriles. researchgate.net This represents a practical, one-pot Ullmann-type coupling reaction. researchgate.net Copper catalysts, in conjunction with palladium, have also been used in the coupling and cyclization of terminal acetylenes with the tert-butylimine of o-iodobenzaldehyde to produce isoquinolines in excellent yields. organic-chemistry.org

Iridium-Catalyzed Syntheses: Iridium catalysts have been utilized for the enantioselective hydrogenation of isoquinolines to yield chiral 1,2,3,4-tetrahydroisoquinolines. acs.org For instance, the hydrogenation of 1,3-disubstituted isoquinolines using an iridium catalyst with a chiral xyliphos ligand proceeds with high enantioselectivity and diastereoselectivity. acs.org

Ruthenium-Catalyzed Syntheses: Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes provides a broad-scope method for isoquinolone synthesis. nih.govacs.org This reaction uses the 8-aminoquinolinyl moiety as a bidentate directing group and proceeds in open air with a copper co-oxidant. nih.govacs.org Another approach involves the ruthenium(II)-catalyzed C–H activation/annulation of benzoic acids with CF3-imidoyl sulfoxonium ylides, which allows for the synthesis of 3-trifluoromethylisoquinolinones under redox-neutral conditions. rsc.orgrsc.org Ruthenium-catalyzed isoquinolone syntheses have also been achieved in environmentally benign water through carboxylate assistance. acs.org

Green Chemistry Principles in Isoquinolinone Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly being integrated into the synthesis of heterocyclic compounds. cognitoedu.org For isoquinolinone synthesis, this has led to the adoption of innovative energy sources and environmentally benign reaction media. rsc.org

Photocatalytic and Microwave-Assisted Synthesis of Isoquinoline Derivatives

Alternative energy sources like visible light and microwaves offer significant advantages over conventional thermal heating, including dramatically reduced reaction times, improved yields, and milder reaction conditions. researchgate.netscielo.org.za

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for forging complex molecular structures under mild conditions. beilstein-journals.org This strategy often involves the generation of highly reactive radical intermediates through single-electron transfer (SET) processes initiated by an excited photocatalyst. acs.org For instance, an efficient photocatalytic decarboxylative radical addition/cyclization strategy has been developed to synthesize imidazo-isoquinolinone derivatives using inexpensive aromatic ketones as photocatalysts. acs.org Another innovative approach describes a visible-light-induced three-component reaction that proceeds through a radical cascade cyclization to produce alkylsulfonated isoquinolinones. acs.org The generation of acyl radicals, key precursors for acetyl groups, can also be achieved using organophotocatalysis from various carbonyl derivatives. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of isoquinoline and isoquinolinone derivatives. researchgate.net This technique can facilitate reactions at temperatures higher than the solvent's boiling point, leading to rapid chemical transformations. researchgate.net A sustainable approach developed by Deshmukh et al. utilizes a recyclable ruthenium catalyst in polyethylene (B3416737) glycol (PEG), a biodegradable solvent, to synthesize isoquinolines and isoquinolinones under microwave energy. researchgate.net This method fulfills several green chemistry criteria and is applicable to gram-scale synthesis. researchgate.net Similarly, microwave irradiation has been shown to significantly improve the efficiency of steps within multicomponent reaction sequences leading to isoquinolinone frameworks. beilstein-journals.org Studies comparing conventional heating with microwave-assisted methods for synthesizing various heterocycles consistently show that microwaves lead to shorter reaction times and often higher yields. mdpi.combeilstein-journals.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycles This table is based on data for related heterocyclic syntheses that illustrate the general advantages of microwave irradiation.

| Product Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted Pyrroles | Conventional | 24 hours | 23% | mdpi.com |

| Substituted Pyrroles | Microwave (70 °C) | 30 minutes | 86% | mdpi.com |

| Hydantoins | Microwave (80 °C) | 15 minutes | 89% | beilstein-journals.org |

| 1,2,4-Triazol-3-ones | Conventional | 8-12 hours | 70-85% | scielo.org.za |

| 1,2,4-Triazol-3-ones | Microwave (100-130 °C) | 10-20 minutes | 75-92% | scielo.org.za |

| 2,4-Dichloroquinolines | Microwave (600W) | 50 seconds | 61% | asianpubs.org |

Solvent-Free and Aqueous Reaction Media Approaches

Replacing hazardous organic solvents with water or eliminating them entirely represents a major advancement in green synthesis. cognitoedu.orgrsc.org

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. rsc.org Beyond its environmental benefits, water can sometimes enhance reaction rates and selectivities. rsc.org An expedient, eco-friendly protocol has been developed for the one-pot synthesis of novel fused isoquinoline derivatives through a domino Knoevenagel/Michael/cyclization reaction sequence under catalyst-free conditions in aqueous media. rsc.orgrsc.org Another strategy employs an aqueous micellar medium to facilitate the synthesis of structurally diverse pyrrolo[2,1-a]isoquinolines, demonstrating a high-yielding and environmentally benign protocol. researchgate.net In a different approach, the biomass-derived solvent ethanol (B145695) was used for a rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones at room temperature, avoiding the need for external oxidants. chemistryviews.org

Solvent-Free Approaches: Solvent-free, or solid-phase, reactions offer benefits such as reduced waste, lower costs, and often simpler work-up procedures. researchgate.netorganic-chemistry.org Heterogeneous catalysts, like zeolites, have been used for the cyclization of ketones and 2-aminobenzophenones to produce 2,4-disubstituted quinolines under solvent-free conditions. rsc.org This method allows the catalyst to be recycled multiple times without significant loss of efficiency. rsc.org Similarly, solvent-free conditions have been applied to multicomponent reactions to create N-substituted imidazoles and for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles using a recyclable copper nanoparticle catalyst. organic-chemistry.orgbeilstein-journals.org

Multicomponent Reactions (MCRs) for Diversified Isoquinolinone Frameworks

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. preprints.orgjppres.com This approach is highly valued in medicinal and combinatorial chemistry for its efficiency, operational simplicity, and adherence to green chemistry principles by minimizing steps and waste. preprints.orgbeilstein-journals.org

A novel synthetic route to imidazopyridine-fused isoquinolinones has been developed that initiates with a Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.orgbeilstein-journals.org This is followed by N-acylation, an intramolecular Diels-Alder (IMDA) reaction, and subsequent re-aromatization to furnish the complex heterocyclic scaffold. beilstein-journals.org The initial MCR adducts can be generated efficiently using microwave irradiation. beilstein-journals.org MCRs provide a powerful platform for generating molecular diversity, as variations in each of the starting components lead directly to a wide array of structurally distinct products. jppres.com

Table 2: Examples of Multicomponent Reactions in Heterocyclic Synthesis

| Reaction Name | Components | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Groebke–Blackburn–Bienaymé (GBB) | Aminopyridine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridines (precursors to fused isoquinolinones) | High efficiency, operational simplicity, generates complex scaffolds. | beilstein-journals.orgbeilstein-journals.org |

| Biginelli Reaction | β-keto ester, Aromatic aldehyde, Urea/Thiourea | Dihydropyrimidinones | Access to biologically active heterocycles. | tcichemicals.com |

| Hantzsch Synthesis | β-keto ester, Aldehyde, Ammonia | Dihydropyridines | Well-known, reliable synthesis for 1,4-dihydropyridines. | tcichemicals.com |

| Ugi Reaction | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic acid | α-acylamino amides | Four-component reaction, creates peptidomimetic structures. | organic-chemistry.org |

| Ruthenium-Catalyzed 3-Component Reaction | Aryl ketone, Alkyne, Ammonium acetate | Isoquinolines | Microwave-assisted, rapid synthesis, good yields. | researchgate.net |

Specific Synthetic Routes Targeting Acetylated Isoquinolinones and Their Direct Precursors

While many advanced methods exist for the synthesis of the core isoquinolinone ring system, direct, one-step syntheses of this compound are not prominently featured in recent literature. A common and practical approach in organic synthesis involves a two-stage strategy: formation of the core heterocycle followed by functionalization. savemyexams.com

A plausible and green synthetic pathway to this compound would begin with the synthesis of a 3,4-unsubstituted isoquinolin-1(2H)-one precursor. A recently developed method allows for the creation of this precursor from N-methoxybenzamides and vinylene carbonate using a rhodium(III) catalyst in ethanol at room temperature. chemistryviews.org This reaction is highly regioselective and environmentally friendly. chemistryviews.org

The resulting unsubstituted isoquinolin-1(2H)-one can then undergo functionalization at the C4 position. The introduction of an acetyl group onto an aromatic or heteroaromatic ring is typically achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution would involve reacting the isoquinolinone precursor with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. This two-step sequence, combining a modern green cyclization with a classic functionalization reaction, represents a logical and efficient route to the target molecule, this compound.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isoquinolinone Core

The isoquinolinone nucleus of this compound consists of two fused rings: a benzene (B151609) ring and a pyridinone ring. The reactivity of the benzene portion of the core towards electrophilic aromatic substitution is influenced by the electron-withdrawing nature of the adjacent pyridinone ring and the acetyl group. These groups deactivate the ring, making electrophilic substitutions like nitration or halogenation challenging and often requiring harsh reaction conditions. libretexts.orgyoutube.com

Conversely, the electron-deficient character of the aromatic system makes the isoquinolinone core susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at an ortho or para position relative to a strong electron-withdrawing group. libretexts.orgresearchgate.net While specific studies on this compound are not abundant, the general principles suggest that nucleophiles could attack the ring, leading to substitution, especially under conditions that favor the formation of a stabilized carbanion intermediate (a Meisenheimer-type adduct). libretexts.orgresearchgate.net The presence of the carbonyl and acetyl groups activates the ring for such nucleophilic attacks. libretexts.org

| Reaction Type | Reactivity of the Benzene Ring | Influencing Factors |

| Electrophilic Aromatic Substitution | Deactivated | Electron-withdrawing effect of the pyridinone ring and C4-acetyl group. libretexts.orgyoutube.com |

| Nucleophilic Aromatic Substitution | Activated | Electron-withdrawing groups stabilize the anionic intermediate (Meisenheimer adduct). libretexts.orgresearchgate.net |

Reactions Involving the Acetyl Moiety at Position 4

The acetyl group at the C4 position is a key functional handle for a wide range of chemical transformations. wikipedia.org

The methyl group of the acetyl moiety is sufficiently acidic to be deprotonated by a base, forming an enolate. This enolate can then act as a nucleophile in condensation reactions with various aldehydes and ketones. A prominent example is the Claisen-Schmidt condensation, which is used to synthesize chalcones. ijarsct.co.inchemrevlett.com In this reaction, this compound reacts with an aromatic aldehyde in the presence of a base (commonly aqueous sodium or potassium hydroxide) to form a 4-(1-oxo-3-aryl-2-propen-1-yl)isoquinolin-1(2H)-one, a chalcone (B49325) derivative. ijarsct.co.inchemrevlett.comnih.govresearchgate.net These reactions are foundational for creating a diverse library of compounds for further study. nih.gov

Example of Claisen-Schmidt Condensation:

Reactants : this compound, Substituted Benzaldehyde

Catalyst : Aqueous NaOH or KOH chemrevlett.comresearchgate.net

Product : Isoquinolinone-based chalcone ijarsct.co.in

The carbonyl of the acetyl group can undergo both reduction and oxidation, providing pathways to other functional groups. youtube.commasterorganicchemistry.com

Reduction: The acetyl group can be reduced to a secondary alcohol, forming 4-(1-hydroxyethyl)isoquinolin-1(2H)-one. This transformation is typically achieved using hydride-based reducing agents. youtube.com Sodium borohydride (B1222165) (NaBH₄) is a common choice for this reduction as it is selective for ketones and aldehydes and generally does not reduce the amide or the aromatic rings under standard conditions. youtube.comresearchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the amide carbonyl as well. youtube.com

Oxidation: The acetyl group can be oxidized, for instance, through the haloform reaction. Treatment with a hypohalite solution (e.g., sodium hypobromite, NaOBr) can convert the methyl ketone into a carboxylate, yielding isoquinolin-1(2H)-one-4-carboxylic acid after an acidic workup. This reaction proceeds via the formation of a trihalomethyl intermediate. purdue.edu

| Transformation | Reagent Example | Product |

| Reduction | Sodium Borohydride (NaBH₄) | 4-(1-Hydroxyethyl)isoquinolin-1(2H)-one researchgate.net |

| Oxidation | Sodium Hypobromite (NaOBr) / H₃O⁺ | Isoquinolin-1(2H)-one-4-carboxylic acid |

Cycloaddition Reactions and Annulations of the Isoquinolinone Nucleus

The isoquinolinone scaffold can participate in cycloaddition reactions, although the specific reactivity of the 4-acetyl derivative is not extensively documented. The diene system within the pyridinone ring could potentially act as a component in Diels-Alder reactions, though its aromatic character reduces its reactivity. More commonly, isoquinoline derivatives are used to generate zwitterionic Huisgen 1,4-dipoles by reacting with activated alkynes. beilstein-journals.org These dipoles can then undergo cycloaddition with various dipolarophiles to construct complex polycyclic systems. beilstein-journals.org While these reactions are known for isoquinolines, their direct application to this compound would depend on the specific reaction conditions and the influence of the acetyl and lactam functionalities.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies

Derivatization of the this compound scaffold is essential for exploring structure-activity relationships (SAR) in medicinal chemistry. nih.govnih.govfrontiersin.org

The nitrogen atom of the lactam moiety in the isoquinolinone ring is a key site for derivatization. It possesses a lone pair of electrons and an acidic proton, allowing it to act as a nucleophile or be deprotonated to form an anion. beilstein-journals.org

N-Alkylation: This reaction involves introducing an alkyl or benzyl (B1604629) group onto the nitrogen atom. Typically, the isoquinolinone is first treated with a base (such as sodium hydride, NaH, or potassium carbonate, K₂CO₃) to deprotonate the nitrogen, forming an amide anion. This anion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl bromide) in a nucleophilic substitution reaction to yield the N-substituted product. beilstein-journals.orgbeilstein-journals.org This modification can significantly alter the compound's physical properties, such as solubility and lipophilicity, which is crucial for SAR studies. nih.govmdpi.com

| Step | Reagents | Intermediate/Product |

| 1. Deprotonation | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | N-anion of this compound |

| 2. Nucleophilic Attack | Alkyl Halide (e.g., CH₃I, BnBr) | 2-Alkyl-4-acetylisoquinolin-1(2H)-one |

Halogenation and Other Substituent Introduction Reactions

The introduction of halogen atoms and other substituents onto the this compound scaffold is a key strategy for modulating its chemical properties and for creating derivatives with potential applications in various fields of chemical research. Reactivity studies focus on two primary sites: the acetyl group and the aromatic rings of the isoquinoline core.

Halogenation of the Acetyl Group (α-Halogenation)

The acetyl group at the C-4 position is a prime site for halogenation at the α-carbon (the methyl group). This reaction, known as α-halogenation, can proceed under either acidic or basic conditions, yielding α-haloacetyl derivatives. These products are valuable synthetic intermediates due to the enhanced reactivity of the carbon-halogen bond.

Under acidic conditions, the reaction typically proceeds via an enol intermediate. The presence of an acid catalyst facilitates the tautomerization of the ketone to its enol form, which then acts as a nucleophile, attacking the halogen (Cl₂, Br₂, or I₂). libretexts.orgchemistrysteps.com This method is generally preferred for achieving monohalogenation. libretexts.org

Acid-Catalyzed α-Bromination of this compound

| Reagent | Catalyst | Solvent | Product | Typical Yield (%) |

|---|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | Acetic Acid | 4-(2-Bromoacetyl)isoquinolin-1(2H)-one | 70-80 |

In contrast, base-promoted α-halogenation occurs through an enolate intermediate. The presence of a base facilitates the deprotonation of the α-carbon. chemistrysteps.com A significant characteristic of base-promoted halogenation is the tendency for multiple substitutions to occur. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making the monohalogenated product more reactive than the starting material. libretexts.org This can lead to the formation of di- and tri-halogenated products.

If the methyl ketone is treated with a halogen in the presence of excess base, it can undergo the haloform reaction to yield a carboxylate and a haloform (chloroform, bromoform, or iodoform). libretexts.org This represents a method for converting the acetyl group of this compound into a carboxylic acid group.

Base-Promoted Halogenation of this compound

| Reagent | Base | Solvent | Primary Product(s) |

|---|---|---|---|

| Chlorine (Cl₂) | Sodium Hydroxide | Water/Dioxane | 4-(2,2,2-Trichloroacetyl)isoquinolin-1(2H)-one & Isoquinoline-4-carboxylic acid-1(2H)-one |

Electrophilic Substitution on the Aromatic Rings

The introduction of substituents onto the benzene or pyridinone rings of the isoquinolin-1(2H)-one core typically proceeds through electrophilic aromatic substitution. The feasibility and regiochemistry of these reactions are dictated by the directing effects of the existing substituents: the acetyl group, the lactam carbonyl, and the amide nitrogen.

Potential electrophilic substitution reactions could include nitration, sulfonation, and Friedel-Crafts reactions, though the deactivating nature of the acetyl group and the potential for reaction at the lactam nitrogen can complicate these transformations. libretexts.orgsavemyexams.com

Hypothetical Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Substituent | Potential Position(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ | C-5 or C-7 |

| Bromination | Br₂, FeBr₃ | -Br | C-5 or C-7 |

It is important to note that Friedel-Crafts reactions can be inhibited by the presence of the amide group, which can coordinate with the Lewis acid catalyst. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR: ¹H NMR, ¹³C NMR, and DEPT Spectroscopy

One-dimensional NMR techniques are fundamental to the structural analysis of this compound.

¹H NMR Spectroscopy : This technique provides information about the number, environment, and coupling of hydrogen atoms (protons). For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the acetyl protons, the proton on the nitrogen atom, and the aromatic protons on the isoquinoline ring system. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For example, aromatic protons typically resonate downfield (higher δ values) due to the ring current effect. Spin-spin coupling between adjacent protons would result in the splitting of signals, providing valuable information about the connectivity of the proton network.

¹³C NMR Spectroscopy : This method probes the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display separate signals for each unique carbon atom, including the carbonyl carbons of the acetyl and lactam groups, and the carbons of the aromatic rings. The chemical shifts of these carbons provide insight into their hybridization and the nature of the atoms they are bonded to. For instance, carbonyl carbons are characteristically found at the downfield end of the spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy : DEPT is a valuable technique used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. organicchemistrydata.org By running DEPT-90 and DEPT-135 experiments, one can definitively assign the type of each carbon atom in the molecule, which is crucial for piecing together the complete carbon framework of this compound. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.5 | ~25 |

| Aromatic CHs | 7.0 - 8.5 | 120 - 140 |

| C4-H | ~7.0 | ~115 |

| N-H | Variable, broad | - |

| C=O (Amide) | - | ~162 |

| C=O (Ketone) | - | ~198 |

| Quaternary Cs | - | 125 - 145 |

Two-Dimensional NMR: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide a deeper level of structural information by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. researchgate.net In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent aromatic protons, confirming their connectivity within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the signals of protons with the signals of the carbon atoms they are directly attached to. researchgate.net This is an essential tool for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is invaluable for determining stereochemistry and conformation. organicchemistrydata.org In the case of this compound, NOESY could reveal through-space interactions between the acetyl protons and nearby aromatic protons, helping to define the preferred orientation of the acetyl group relative to the isoquinoline ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong and sharp absorption band is expected in the region of 1650-1750 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) groups. libretexts.org Specifically, the amide carbonyl of the lactam ring would likely absorb at a lower frequency (around 1660-1680 cm⁻¹) compared to the ketone carbonyl of the acetyl group (around 1715 cm⁻¹). libretexts.orgmasterorganicchemistry.com The presence of an N-H bond in the lactam ring would give rise to a stretching vibration, typically appearing as a medium to strong, somewhat broad band in the range of 3100-3500 cm⁻¹. utdallas.edu The aromatic C-H stretching vibrations would be observed as a series of weaker bands just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks that are unique to the molecule as a whole and can be used for definitive identification by comparison with a reference spectrum. specac.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H (Lactam) | Stretching | 3100 - 3500 | Medium, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Weak to Medium |

| C-H (Acetyl) | Stretching | ~2900 | Weak |

| C=O (Ketone) | Stretching | ~1715 | Strong, Sharp |

| C=O (Amide) | Stretching | ~1670 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-N | Stretching | 1200 - 1350 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. wikipedia.org

For this compound (molecular formula C₁₁H₉NO₂), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of 187.19 g/mol . chemscene.com High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. wikipedia.org Common fragmentation pathways for this compound might include:

Loss of the acetyl group : A prominent fragment ion could result from the cleavage of the bond between the acetyl group and the isoquinoline ring, leading to a peak corresponding to the loss of 43 mass units (CH₃CO).

Loss of carbon monoxide : The lactam ring could undergo fragmentation with the loss of a CO molecule (28 mass units).

Rearrangement reactions : The initial molecular ion can undergo rearrangements, such as a McLafferty rearrangement if a suitable gamma-hydrogen is available, leading to characteristic fragment ions. youtube.com

By carefully analyzing the masses and relative abundances of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the information obtained from NMR spectroscopy.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 187 | Molecular Ion (M⁺) |

| 144 | [M - CH₃CO]⁺ |

| 159 | [M - CO]⁺ |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. nih.gov By analyzing the positions and intensities of the diffraction spots, a three-dimensional electron density map of the molecule can be generated, from which the exact atomic coordinates can be determined. nih.gov

A successful X-ray crystallographic analysis of this compound would provide a wealth of information, including:

Bond lengths and angles : Precise measurements of all bond lengths and angles within the molecule.

Conformation : The exact conformation of the molecule in the solid state, including the planarity of the isoquinoline ring and the orientation of the acetyl group.

Intermolecular interactions : Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the N-H and carbonyl groups, and π-π stacking interactions between the aromatic rings.

This definitive structural information is invaluable for understanding the molecule's physical and chemical properties. anton-paar.com The unit cell dimensions (a, b, c, α, β, γ) and the space group describe the symmetry and repeating unit of the crystal. units.it

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds with conjugated π systems.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. matanginicollege.ac.in

π → π transitions: The conjugated system of the isoquinoline ring and the acetyl group will give rise to strong π → π transitions. uzh.ch The extent of conjugation influences the wavelength of maximum absorption (λmax); more extensive conjugation generally leads to a shift to longer wavelengths (a bathochromic shift).

n → π transitions: The non-bonding electrons on the oxygen atoms of the carbonyl groups can be excited to an antibonding π orbital. uzh.ch These n → π* transitions are typically weaker in intensity and occur at longer wavelengths compared to the π → π* transitions. matanginicollege.ac.in

The positions and intensities of the absorption maxima in the UV-Vis spectrum provide valuable information about the electronic structure and the extent of conjugation within the molecule. msu.edu

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) |

| π → π | 220 - 300 |

| n → π | > 300 |

Other Advanced Spectroscopic Techniques for Specific Applications (e.g., Mössbauer Spectroscopy for metal complexes)

Beyond the foundational spectroscopic methods used for routine structural elucidation, a range of advanced techniques can be employed to investigate the properties of this compound in specific contexts, such as in metal-organic frameworks, luminescent materials, or pharmaceutical formulations. While detailed studies applying these specialized techniques directly to this compound are not extensively documented in publicly available literature, the known chemical behavior of its isoquinoline core and related derivatives allows for a prospective analysis of how these methods could be applied.

Luminescence Spectroscopy for Sensing and Optoelectronics

The isoquinoline moiety is a known luminophore, and its derivatives are frequently incorporated into metal complexes to create materials with tailored photophysical properties. These materials have applications as fluorescent sensors and as emitters in organic light-emitting diodes (OLEDs).

Metal Complexes: When this compound acts as a ligand, its coordination to metal ions like Platinum(II) or Zinc(II) can lead to intensely luminescent complexes. The emission properties, such as wavelength and quantum yield, can be tuned by the metal center and the substitution on the isoquinoline ring. cardiff.ac.ukwalshmedicalmedia.com The luminescence often arises from metal-to-ligand charge-transfer (MLCT) states. cardiff.ac.uk

Fluorescent Sensing: The fluorescence of isoquinoline-containing compounds can be modulated by the presence of specific analytes. For instance, zinc complexes of ligands containing isoquinoline have been shown to exhibit specific fluorescence enhancement upon binding to Zn²⁺, a phenomenon attributed to intramolecular excimer formation between two isoquinoline moieties within the complex. rsc.org This specificity makes them suitable for detecting metal ions. Similarly, metal-organic frameworks (MOFs) incorporating isoquinoline have been developed as sensors for volatile organic compounds (VOCs), such as xylene isomers, where the analyte's presence in the MOF's pores enhances the luminescent output. mdpi.com

Interactive Table: Photophysical Properties of Representative Isoquinoline-Based Metal Complexes (Note: Data is for related isoquinoline derivatives to illustrate potential properties.)

| Complex | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Application/Feature | Reference |

| Pt(L4)Cl (isoquinoline deriv.) | 477, 502 | 550-678 (tuned) | OLED Emitter | cardiff.ac.uk |

| [Zn(1b)]²⁺ (isoquinoline deriv.) | - | 353, 475 | Zn²⁺ Sensor (Excimer Emission) | rsc.org |

| {[Zn₂(μ₂-BDC)₂(iQ)₂]}∞ | - | ~450 (Blue Emission) | Xylene Sensing MOF | mdpi.com |

Solid-State NMR (SSNMR) for Pharmaceutical and Materials Science

The physical properties of a compound in its solid state are critical for applications in pharmaceuticals and materials science. Solid-state NMR (SSNMR) provides detailed structural information on materials that are non-crystalline or for which single crystals cannot be grown.

Polymorphism in Pharmaceuticals: For a molecule intended for pharmaceutical use, different crystalline forms, or polymorphs, can have distinct solubilities, dissolution rates, and stability, impacting the drug's efficacy and manufacturability. google.com SSNMR is a powerful, non-destructive tool for identifying and characterizing these different solid forms of isoquinolinone derivatives. google.comrsc.org

Characterization of Materials: SSNMR is used to probe the local environment of atoms within solid materials. For example, the 13C SSNMR spectrum of a metal-organic framework containing isoquinoline confirmed the symmetry of the ligand in the crystal structure, complementing data from X-ray diffraction. mdpi.comworktribe.com

Interactive Table: Representative Solid-State ¹³C NMR Data for an Isoquinoline-Containing MOF (Data for {[Zn₂(μ₂-BDC)₂(iQ)₂]}∞)

| Carbon Atom (Assignment) | Chemical Shift (δ, ppm) |

| Aromatic CH (Isoquinoline) | 122.8 |

| Aromatic CH (Isoquinoline) | 127.3 |

| Quaternary C (Isoquinoline) | 130.6 |

| Aromatic CH (Isoquinoline) | 136.7 |

| Aromatic CH (Isoquinoline) | 142.9 |

| Quaternary C (Isoquinoline) | 152.0 |

| Carboxylate C (BDC) | 175.1 |

Data sourced from MDPI mdpi.com

Mössbauer Spectroscopy for Characterization of Metal Complexes

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical environment of specific isotopes, most commonly 57Fe. uni-mainz.dee3s-conferences.org Although no studies on an iron complex of this compound are available, if the compound were used as a ligand to synthesize an iron-containing material (e.g., a catalyst or magnetic material), Mössbauer spectroscopy would be an indispensable characterization tool. e3s-conferences.orgnumberanalytics.com

The technique provides key parameters:

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus and is highly indicative of the metal's oxidation state (e.g., Fe²⁺ vs. Fe³⁺). numberanalytics.com

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient. It provides information about the spin state (high-spin vs. low-spin) and the symmetry of the coordination environment. e3s-conferences.orgnumberanalytics.com

Interactive Table: Illustrative ⁵⁷Fe Mössbauer Parameters for Hypothetical Iron Complexes (Typical ranges to demonstrate the utility of the technique)

| Iron State | Spin State | Isomer Shift (δ) mm/s | Quadrupole Splitting (ΔE_Q) mm/s |

| Fe(II) | High-Spin (S=2) | 0.6 – 1.5 | 1.5 – 3.5 |

| Fe(II) | Low-Spin (S=0) | -0.1 – 0.5 | 0.0 – 1.0 |

| Fe(III) | High-Spin (S=5/2) | 0.2 – 0.6 | 0.0 – 1.0 |

| Fe(III) | Low-Spin (S=1/2) | -0.1 – 0.4 | 0.5 – 2.5 |

Advanced Mass Spectrometry for Structural and Quantitative Analysis

While standard mass spectrometry confirms molecular weight, advanced techniques offer deeper insights for specific applications. thermofisher.com

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. This is crucial for confirming the identity of new synthetic derivatives or identifying unknown metabolites and degradation products. nih.govmdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS): This technique involves isolating a specific ion and fragmenting it to obtain structural information. It is essential for sequencing peptides in proteomics, identifying metabolites in complex biological samples, and elucidating the structure of synthetic products without needing to compare to a known standard. chromatographyonline.com

Quantitative Analysis: Techniques like triple quadrupole (QqQ) mass spectrometry allow for highly sensitive and specific quantification of compounds in complex mixtures, which is vital in pharmacokinetic studies, environmental monitoring, and clinical diagnostics. thermofisher.comchromatographyonline.com

Interactive Table: Information from Advanced Mass Spectrometry Techniques

| Technique | Abbreviation | Primary Information Obtained | Potential Application for Isoquinolinones |

| Electrospray Ionization MS | ESI-MS | Molecular Ion ([M+H]⁺, [M-H]⁻) | Basic molecular weight confirmation |

| High-Resolution Mass Spectrometry | HRMS | Exact mass, elemental formula | Structure confirmation, metabolite ID |

| Tandem Mass Spectrometry | MS/MS | Fragment ion patterns, structural data | Structure elucidation of unknown derivatives |

| Triple Quadrupole Mass Spectrometry | QqQ | Precise and sensitive quantification | Pharmacokinetic studies, trace analysis |

Theoretical and Computational Chemistry Investigations of 4 Acetylisoquinolin 1 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent quantum-mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govaps.org It is widely employed due to its favorable balance of computational cost and accuracy, making it suitable for studying relatively large molecules. nih.gov DFT calculations can determine a molecule's ground-state energy, electron density distribution, and other fundamental properties that govern its chemical behavior. mdpi.comimperial.ac.uk

Within the framework of molecular orbital (MO) theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For 4-Acetylisoquinolin-1(2H)-one, DFT calculations would be used to determine the energies of the HOMO and LUMO and visualize their spatial distribution. The analysis of the orbital shapes would reveal which parts of the molecule are most involved in electron-donating and electron-accepting interactions. For instance, studies on related tetrahydroisoquinoline derivatives have reported HOMO-LUMO gaps in the range of 3.60 to 3.66 eV, indicating their reactive nature. nih.gov The calculated values for this compound would be presented in a data table for clear analysis.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table illustrates the type of data generated from DFT calculations. Actual values would be determined through specific computational jobs.

| Parameter | Energy (eV) | Description |

| EHOMO | Calculated Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Calculated Value | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Gap) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

Molecular orbital analysis also involves examining the contributions of different atomic orbitals to the molecular orbitals, which can be quantified through methods like Mulliken population analysis or C-squared population analysis (CSPA). github.io This provides a detailed picture of the electronic distribution and bonding characteristics within the molecule. github.io

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for the prediction of the most favorable reaction mechanism.

For this compound, this methodology could be applied to study its synthesis, degradation, or participation in various chemical transformations. For example, computational studies on isoquinoline-derived enyne systems have been used to explore complex intramolecular reactions, providing information on their structural and electronic properties. tubitak.gov.tr Such simulations would involve calculating the geometries and energies of reactants, products, and all intervening transition states for a proposed reaction involving this compound, thereby providing a comprehensive understanding of its reactivity.

Many heterocyclic compounds can exist in different tautomeric forms, which are isomers that readily interconvert. This compound can potentially exist in a keto-enol tautomeric equilibrium due to the presence of the lactam (amide) group and the adjacent acetyl group. The isoquinolin-1(2H)-one core represents the keto form, while its corresponding 1-hydroxyisoquinoline (B23206) would be the enol form. Computational studies on related systems like 4-methyl-2-hydroxyquinoline have shown that the keto tautomer (4-methylquinolin-2-one) is generally more stable. researchgate.net DFT calculations can predict the relative energies of these tautomers, providing insight into which form is likely to predominate under given conditions. nih.govmdpi.com

Conformational analysis, another key application of DFT, involves identifying the most stable three-dimensional arrangements of a molecule. mdpi.comarxiv.org For this compound, the primary conformational flexibility arises from the rotation of the acetyl group relative to the isoquinolinone ring. DFT calculations can determine the rotational energy barrier and identify the lowest-energy conformers. chemrxiv.org This information is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation. soton.ac.uk

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. jscimedcentral.com This method is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and predict how they might interact with a specific biological target. ekb.egresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. jscimedcentral.com

The active site of an enzyme is the specific region where substrate molecules bind and undergo a chemical reaction. unacademy.comkhanacademy.org This site is a three-dimensional pocket or groove whose chemical and structural properties are determined by the arrangement of its amino acid residues. wikipedia.orglibretexts.org Molecular docking simulations can place this compound into the active site of a target enzyme to elucidate its binding mode.

These simulations would identify the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the ligand and the amino acid residues of the active site. mdpi.com For example, the carbonyl oxygen of the lactam and the acetyl group in this compound could act as hydrogen bond acceptors, while the N-H group could be a hydrogen bond donor. The aromatic rings provide a surface for hydrophobic or π-stacking interactions. Docking studies on quinone derivatives with reductase enzymes have successfully identified key residues involved in binding, demonstrating the power of this approach. biomedpharmajournal.org

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target. mdpi.com This is typically expressed as a scoring function value, often correlated to the free energy of binding (ΔG), with lower energy values indicating a more favorable and stable interaction. jscimedcentral.com While these scores are approximations, they are highly useful for ranking different compounds in terms of their potential potency. mdpi.comnih.gov

For this compound, docking simulations against a panel of relevant enzymes would yield predicted binding affinities. These results would allow researchers to prioritize the compound for further experimental testing against the most promising targets. The results are often presented in a table comparing the binding affinities of different ligands or of one ligand against multiple targets.

Table 2: Illustrative Molecular Docking Results for this compound This table is a template for presenting predicted binding affinities from a docking study. The targets and values are hypothetical.

| Target Enzyme | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Enzyme A | XXXX | -8.5 | Tyr123, Ser98, Leu150 |

| Enzyme B | YYYY | -7.2 | Phe210, Arg55, Val101 |

| Enzyme C | ZZZZ | -6.1 | Trp84, Asp110 |

These computational predictions provide a valuable, cost-effective starting point for discovering the biological roles and therapeutic potential of novel chemical compounds. biorxiv.orged.ac.ukopenreview.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the isoquinolinone scaffold, such as this compound, QSAR is a powerful tool for predicting biological responses and guiding the design of new, more potent analogs. These studies are crucial in modern drug discovery, allowing for the optimization of lead compounds and the prediction of activity for novel molecules. nih.govnih.govd-nb.info

Several QSAR studies have been successfully applied to isoquinolone derivatives to model their inhibitory activities against various biological targets. For instance, Holographic QSAR (HQSAR) and Topomer Comparative Molecular Field Analysis (Topomer CoMFA) were used to analyze a series of 39 isoquinolone derivatives as JNK1 inhibitors, a target for type 2 diabetes. ccspublishing.org.cncjsc.ac.cn The resulting models demonstrated high stability and predictive power, with a cross-validation correlation coefficient (q²) of 0.826 for HQSAR and a non-cross-validation correlation coefficient (r²) of 0.987. ccspublishing.org.cncjsc.ac.cn These robust statistical values indicate a strong correlation between the structural features of the isoquinolone derivatives and their JNK1 inhibitory activity. ccspublishing.org.cncjsc.ac.cn

In another study, 3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were employed to investigate pyrimido-isoquinolin-quinones with activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The developed CoMFA and CoMSIA models showed high correlation coefficients (r² = 0.938 and 0.895, respectively), explaining the antibacterial activity through the steric, electronic, and hydrogen-bond acceptor properties of the compounds. nih.govnih.gov Similarly, QSAR modeling has been applied to 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives targeting the aldo-keto reductase 1C3 (AKR1C3) enzyme, a target in prostate cancer. japsonline.com This model, utilizing 3D-MoRSE descriptors, provided insights for lead generation and optimization. japsonline.comjapsonline.com

These examples highlight how the isoquinolinone core structure, shared by this compound, serves as a viable scaffold for developing predictive QSAR models. The models help identify key structural fragments and physicochemical properties that govern the biological activity, thereby providing a theoretical basis for designing new, highly active compounds. ccspublishing.org.cncjsc.ac.cn

Table 1: Summary of QSAR Studies on Isoquinoline (B145761)/Isoquinolone Derivatives

| Target | Compound Class | QSAR Method | Key Statistical Results | Reference |

|---|---|---|---|---|

| JNK1 | Isoquinolone derivatives | HQSAR, Topomer CoMFA | q² = 0.826 (HQSAR), 0.696 (Topomer CoMFA); r² = 0.987 (HQSAR), 0.935 (Topomer CoMFA) | ccspublishing.org.cncjsc.ac.cn |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Pyrimido-isoquinolin-quinones | CoMFA, CoMSIA | r² = 0.938 (CoMFA), 0.895 (CoMSIA) | nih.govnih.gov |

| Aldo-keto reductase 1C3 (AKR1C3) | 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives | 3D-MoRSE descriptors | Statistically validated model providing insights for lead optimization. | japsonline.com |

| Mycobacterium tuberculosis | Quinolinone-based thiosemicarbazones | QSAR | R² = 0.83; F = 47.96 | nih.gov |

Pharmacophore Modeling and Virtual Screening Approaches in Drug Discovery Pipelines

Pharmacophore modeling and virtual screening are indispensable computational techniques in modern drug discovery pipelines, enabling the rapid identification of potential lead compounds from large chemical databases. researchgate.netnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.netpharmacophorejournal.com For a compound like this compound, its structural features—such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups—can be used to construct a pharmacophore model. pharmacophorejournal.comchemscene.com

The isoquinolinone scaffold has been a key component in the development of inhibitors for various targets, most notably poly(ADP-ribose) polymerase (PARP). tandfonline.comthieme-connect.com An intuitive pharmacophore model for PARP1 inhibitors includes an NAD+-mimicking motif, often a benzamide (B126) moiety, which is structurally related to the core of isoquinolinone. tandfonline.com The model for PARP inhibitors typically involves key features like an aromatic ring and a carboxamide group with a specific conformation. unimi.it Researchers have used such pharmacophore models as queries for virtual screening of compound libraries to identify novel scaffolds that satisfy the required structural features for PARP inhibition. unimi.it

Virtual screening is a computational process that docks a library of compounds into the binding site of a target protein to predict their binding affinity and orientation. nih.govmdpi.com This approach can be ligand-based, using a pharmacophore model, or structure-based, relying on the 3D structure of the target protein. researchgate.netnih.gov In the context of the isoquinolinone scaffold, after establishing a pharmacophore model based on known active compounds, this model can be used to filter large databases like the ZINC database to find new molecules with similar features. ccspublishing.org.cncjsc.ac.cn For example, a Topomer search module was used to identify high-contribution fragments from the ZINC database to design new isoquinolone compounds with high theoretical inhibitory activity against JNK1. ccspublishing.org.cncjsc.ac.cn

The process typically involves generating a pharmacophore hypothesis from active ligands, validating the model, and then using it to screen libraries for compounds that fit the model. researchgate.netjyoungpharm.org The hits from this initial screening are then subjected to further analysis, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction, to refine the selection of candidates for synthesis and biological testing. nih.govjyoungpharm.org This integrated approach of pharmacophore modeling and virtual screening significantly accelerates the discovery of new drug candidates based on privileged scaffolds like isoquinolinone. unimi.itresearchhub.com

Mechanistic Insights into the Biological Activities of 4 Acetylisoquinolin 1 2h One Derivatives Focus on Molecular and Cellular Mechanisms, Excluding Clinical Trials, Dosage, Safety, and Adverse Effects

Antimicrobial Activity: Mechanistic Perspectives

Isoquinoline (B145761) derivatives have been investigated for their potential to combat microbial infections. The mechanisms underlying their antimicrobial effects are multifaceted, targeting essential life processes in bacteria and fungi.

Antibacterial Pathways and Cellular Targets

While direct studies on 4-Acetylisoquinolin-1(2H)-one are limited, research on structurally related nitrogen heterocyclic compounds, such as quinazolinedione and imidazolidine-4-one derivatives, provides insight into potential antibacterial mechanisms.

Inhibition of DNA Replication: A primary mechanism for antibacterial action involves the targeting of bacterial enzymes essential for DNA replication. Certain quinazoline-2,4(1H,3H)-dione derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov These enzymes are crucial for managing DNA supercoiling during replication, and their inhibition leads to catastrophic DNA damage and bacterial cell death. Similarly, some quinazolin-4(3H)-one derivatives have been shown to target and inhibit E. coli DNA gyrase. mdpi.com

Disruption of Cell Membranes: The integrity of the bacterial cell membrane is vital for survival. Some bis-cyclic imidazolidine-4-one derivatives have been shown to exert their antibacterial effect by disrupting the cell membranes of both Gram-positive and Gram-negative bacteria, a mechanism analogous to that of host defense peptides. nih.gov

Induction of DNA Damage via Reactive Oxygen Species (ROS): Another proposed mechanism involves the generation of reactive oxygen species (ROS). For instance, the natural naphthoquinone, juglone, induces cell death by promoting ROS production, which in turn causes DNA damage. nih.gov Furthermore, it can impair the bacterial DNA self-repair capability by downregulating the expression of the RecA protein. nih.gov

Table 1: Potential Antibacterial Mechanisms of Related Heterocyclic Compounds

| Compound Class | Mechanism of Action | Target Enzyme/Process | Target Organisms | Source(s) |

|---|---|---|---|---|

| Quinazoline-2,4(1H,3H)-diones | Inhibition of DNA replication | DNA gyrase, Topoisomerase IV | Bacteria | nih.gov |

| Quinazolin-4(3H)-ones | Inhibition of DNA replication | E. coli DNA gyrase | E. coli | mdpi.com |

| Bis-cyclic imidazolidine-4-ones | Disruption of cell membrane | Cell membrane integrity | Gram-positive & Gram-negative bacteria | nih.gov |

| 1,4-Naphthoquinones | ROS-induced DNA damage | DNA, RecA protein | S. aureus | nih.gov |

Antifungal Pathways and Cellular Targets

The antifungal activity of heterocyclic compounds often involves targeting structures and pathways unique to fungi.

Cell Membrane and Cell Wall Disruption: A common antifungal mechanism for many natural product derivatives is the disruption of the fungal cell membrane or cell wall. nih.gov This can involve interference with the synthesis of essential membrane components like ergosterol (B1671047) or direct interaction with the membrane, leading to increased permeability and ion leakage. nih.govmdpi.com Polyene antifungals, for example, act by binding to ergosterol, a key component of the fungal cell membrane. mdpi.com

Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) appears to be a key mechanism for some antifungal agents. nih.gov For certain 5-aminoimidazole-4-carbohydrazonamide derivatives, ROS production was identified as a significant factor in their antifungal activity against Candida species, while ergosterol synthesis was not inhibited. uminho.pt This accumulation of ROS can damage mitochondria and other cellular components, leading to fungal cell death. nih.gov

Inhibition of Efflux Pumps: Fungal cells can develop resistance by overexpressing efflux pumps that expel antifungal drugs. Inhibition of these pumps is another mechanism that can damage fungal proteins and restore susceptibility to antifungal agents. nih.gov

Anticancer Activity: Cellular and Molecular Mechanisms

Derivatives of isoquinolin-1(2H)-one have emerged as a promising scaffold in the design of anticancer agents. univ.kiev.ua Their activity is rooted in their ability to interfere with key cellular processes that govern cancer cell proliferation and survival, such as apoptosis, cell cycle progression, and the function of critical enzymes.

Induction of Apoptosis and Cell Death Pathways

A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in malignant cells.

Caspase Activation: Isoquinoline derivatives have been reported to induce apoptosis in cancer cells through pathways involving the activation of caspases, which are the primary executioners of the apoptotic process. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a central event. For example, certain furan-2(5H)-one derivatives have been shown to activate caspase-3 in colon cancer cells. mdpi.com Similarly, some quinazolinedione derivatives trigger apoptosis through the activation of caspase-9. mdpi.com

Modulation of Bcl-2 Family Proteins: The mitochondrial pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., PUMA) and anti-apoptotic (e.g., Bcl-2) members. Some 2-thioxo-imidazolidin-4-one derivatives have been found to enhance the expression of pro-apoptotic genes like p53 and PUMA while impeding the anti-apoptotic Bcl-2 gene, thereby tipping the balance towards cell death. mdpi.com

Inhibition of Apoptosis Proteins (IAPs): Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is often overexpressed in tumors. Its downregulation can sensitize cancer cells to apoptosis. The activity of at least one furan-2(5H)-one derivative has been linked to the downregulation of survivin. mdpi.com

Cell Cycle Arrest and Proliferation Inhibition

Interrupting the cell cycle is another key strategy to halt the uncontrolled proliferation of cancer cells.

G2/M Phase Arrest: Several heterocyclic compounds have been shown to arrest cancer cells in the G2/M phase of the cell cycle. This prevents the cells from entering mitosis and ultimately leads to cell death. One 2-thioxoimidazolidin-4-one derivative was found to inhibit HepG2 cancer cell cycle progression by inducing a significant arrest in the G2/M phase. mdpi.com HDAC inhibitors have also been noted to cause G2/M arrest, an effect associated with decreased levels of cyclin A and cyclin B1. oncotarget.com

G1 Phase Arrest: Arresting cells in the G1 phase prevents the initiation of DNA synthesis. Certain quinazolin-4(3H)-one derivatives have been found to induce apoptosis in breast cancer cells and stimulate cell cycle arrest at the G1 phase. nih.gov

Table 2: Cell Cycle Arrest Induced by Related Heterocyclic Compounds

| Compound Class | Cell Line | Cell Cycle Phase Arrested | Source(s) |

|---|---|---|---|

| 2-Thioxoimidazolidin-4-ones | HepG2 (Liver Cancer) | G2/M | mdpi.com |

| Quinazolin-4(3H)-ones | MDA-MB-468, MCF-7 (Breast Cancer) | G1 | nih.gov |

| Polyoxometalate HDAC Inhibitors | Prostate Cancer Cells | G2/M | oncotarget.com |

| Topoisomerase I Inhibitors | MDA-MB-231 (Breast Cancer) | G1 and G2/M | researchgate.net |

| Topoisomerase II Inhibitors | MDA-MB-231 (Breast Cancer) | S and G2/M | researchgate.net |

Enzyme Inhibition

The targeted inhibition of enzymes that are crucial for cancer cell growth and survival is a cornerstone of modern cancer therapy.

Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential for forming the mitotic spindle during cell division. Compounds that interfere with tubulin dynamics are potent anticancer agents. Several quinazoline (B50416) derivatives have been identified as inhibitors of tubulin polymerization, acting at the colchicine (B1669291) binding site. nih.gov This disruption of microtubule formation leads to mitotic arrest and subsequent apoptosis. nih.gov

Kinase Inhibition: Protein kinases are frequently dysregulated in cancer and are major drug targets. Quinazoline derivatives have been developed as inhibitors of various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors. nih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that resolve topological problems in DNA during replication and transcription. Inhibitors of these enzymes, such as camptothecin (B557342) (a topoisomerase I inhibitor) and etoposide (B1684455) (a topoisomerase II inhibitor), lead to DNA damage and cell death. researchgate.net

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition: PARP-1 is a key enzyme in the DNA repair process. Its inhibition is a promising strategy, particularly in cancers with existing DNA repair defects. Derivatives of quinazoline-2,4(1H,3H)-dione have been designed and synthesized as potent PARP-1 inhibitors. nih.gov

Anti-inflammatory Activity: Molecular Basis

The potential anti-inflammatory effects of chemical compounds are often rooted in their ability to interfere with specific pathways in the inflammatory cascade.

Inflammation is a complex biological response involving the release of numerous chemical mediators. A key mechanism for anti-inflammatory action is the downregulation of pro-inflammatory mediators and the potential upregulation of anti-inflammatory ones. scielo.br

Cytokines: The inflammatory process is heavily regulated by cytokines. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) are known to be significantly involved in the progression of inflammation. scielo.brmdpi.com Conversely, anti-inflammatory cytokines like IL-4 and IL-10 work to suppress the inflammatory response. scielo.br The molecular action of potential anti-inflammatory compounds, including isoquinoline derivatives, could involve the inhibition of signaling pathways (such as NF-κB) that lead to the production of TNF-α, IL-1β, and IL-6. mdpi.combiomolther.org

Prostaglandins: Prostaglandins, particularly Prostaglandin (B15479496) E2 (PGE2), are lipid compounds that are powerful mediators of inflammation and pain. mdpi.com They are synthesized from arachidonic acid via the cyclooxygenase (COX) enzyme pathway. mdpi.com A reduction in PGE2 levels, typically by inhibiting its synthesis, is a well-established mechanism for reducing inflammation. scielo.br

Targeting the enzymes that produce inflammatory mediators is a primary strategy for anti-inflammatory drugs. poliklinika-harni.hr